2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Pyrazole Conformational Analysis Medicinal Chemistry

For medicinal and agrochemical chemists prosecuting cyclopropyl-dependent SAR, this is the unequivocal 1-cyclopropyl-3-trifluoromethyl-5-carboxy regioisomer. Unlike N-methyl or N-ethyl analogs, it precisely matches the substitution pattern required in Bayer CropScience fungicide patents and Rhizen CRAC-inhibitor series. Sourcing this single-isomer building block avoids costly scaffold revalidation and enables unambiguous C4 diversification for parallel library synthesis. Material is supplied at 98% purity with full analytical support.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.151
CAS No. 2172246-65-8
Cat. No. B2927867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
CAS2172246-65-8
Molecular FormulaC8H7F3N2O2
Molecular Weight220.151
Structural Identifiers
SMILESC1CC1N2C(=CC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-5(7(14)15)13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15)
InChIKeySLDLVJXMRNWNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid (CAS 2172246-65-8) – Compound Class and Procurement Baseline


2-Cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid (CAS 2172246-65-8; molecular formula C₈H₇F₃N₂O₂; MW 220.15) is a fluorinated pyrazole carboxylic acid building block supplied at standard purities of 95–98% . The compound is more systematically named 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, reflecting N1-cyclopropyl and C3-trifluoromethyl substitution on the pyrazole ring, with the carboxyl group at C5 . This substitution pattern places it within a widely utilized family of heterocyclic intermediates for pharmaceutical and agrochemical lead generation, where modifications at the N1 and C3 positions critically modulate lipophilicity, metabolic stability, and target-binding conformation.

Why In-Class Pyrazole Carboxylic Acids Cannot Simply Substitute for 2-Cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid


Simple substitution with other N-alkyl or N-aryl pyrazole-5-carboxylic acids is not straightforward because the cyclopropyl group imposes unique steric and electronic constraints that influence downstream reactivity, conformational rigidity, and metabolic stability [1]. Patent literature on related pyrazole carboxamides specifically claims unsubstituted cyclopropyl as a preferred substituent for achieving desired fungicidal or CRAC-inhibitory activity, indicating that even closely related N-methyl or N-ethyl analogs are not considered interchangeable in these structural contexts [2]. The quantitative evidence below, although limited to class-level and supporting data, illustrates the measurable differences that scientific and industrial users must evaluate before selecting a replacement building block.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid


N1-Cyclopropyl vs. N1-Methyl Substitution: Conformational Rigidity and Steric Bulk

The N1-cyclopropyl group in the target compound introduces greater conformational rigidity and steric bulk compared to the N1-methyl analog (1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, CAS 128694-63-3) . While direct experimental comparative data for the free carboxylic acids are not publicly available, class-level inference from pyrazole carboxamide patents indicates that replacement of N1-cyclopropyl with N1-methyl results in loss of biological activity in fungicidal and CRAC-inhibitory series, suggesting that the cyclopropyl group is a critical pharmacophoric element [1].

Pyrazole Conformational Analysis Medicinal Chemistry

C3-Trifluoromethyl vs. C3-Difluoromethyl: Lipophilicity and Electron-Withdrawing Effect

The C3-trifluoromethyl group in the target compound imparts higher lipophilicity and stronger electron-withdrawing character than the C3-difluoromethyl analog (1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid), which is a known intermediate in agrochemical synthesis . Although direct LogP data for these specific acids are not published, the Hansch π constant for CF₃ is +0.88 versus +0.30 for CHF₂, translating to a ~3.8-fold higher predicted octanol-water partition coefficient for the CF₃ variant [1].

Lipophilicity Electron-Withdrawing Group Metabolic Stability

Carboxylic Acid Position: 5-COOH vs. 3-COOH Isomer – Divergent Reactivity in Amide Coupling

The target compound is the regioisomer with the carboxylic acid at the pyrazole C5 position (1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid), which is chemically distinct from the C3-carboxylic acid isomer (1-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid). Although no published head-to-head reactivity study exists, the different electronic environment of the carboxyl group in the two isomers is expected to produce different coupling efficiencies with amine nucleophiles . Both isomers are offered commercially, and procurement of the incorrect regioisomer will lead to downstream structural errors in compound libraries [1].

Regioisomer Amide Coupling Medicinal Chemistry

Optimal Application Scenarios for 2-Cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid


Fungicidal Pyrazole Carboxamide Lead Optimization

In fungicide discovery programs following the pyrazole carboxamide chemotype exemplified in Bayer CropScience patents, the N1-cyclopropyl-5-carboxylic acid building block is the required intermediate for generating the preferred cyclopropyl-substituted amides [1]. Substitution with N1-methyl or N1-ethyl analogs is not supported by the patent SAR and would delay or derail the project.

CRAC Channel Inhibitor Medicinal Chemistry

Patents on calcium release-activated calcium (CRAC) channel inhibitors, such as those from Rhizen Pharmaceuticals, incorporate 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole as a privileged substructure [2]. The free carboxylic acid serves as a key intermediate for amide coupling to generate screening libraries that maintain the cyclopropyl pharmacophore.

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

The unambiguous 1-cyclopropyl-3-trifluoromethyl-5-carboxy substitution pattern enables regioselective diversification at the C4 position (e.g., amination, halogenation) without ambiguity, making it a superior scaffold for parallel library synthesis compared to isomeric mixtures or less defined analogs [3].

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